8-Hydroxyquinoline-2-carbonitrile

Catalog No.
S671794
CAS No.
6759-78-0
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline-2-carbonitrile

CAS Number

6759-78-0

Product Name

8-Hydroxyquinoline-2-carbonitrile

IUPAC Name

8-hydroxyquinoline-2-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H

InChI Key

KUQKKIBQVSFDHX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C#N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C#N

The exact mass of the compound 8-Hydroxyquinoline-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Hydroxyquinoline-2-carbonitrile is a highly specialized bifunctional building block that combines the classic bidentate metal-chelating properties of the 8-hydroxyquinoline core with a highly reactive, electron-withdrawing carbonitrile group at the 2-position. In industrial and advanced laboratory procurement, this compound is primarily sourced as a critical precursor rather than an end-use ligand. The presence of the 2-cyano group fundamentally alters the electronic distribution of the quinoline ring and provides a direct electrophilic handle for synthesizing multidentate tri- and tetramine-linked chelators, radiopharmaceutical complexes, and neurotherapeutic candidates [1]. Buyers prioritize this specific compound when standard 8-hydroxyquinoline derivatives lack the necessary functionalization points to achieve coordinative saturation in complex metal-binding architectures.

Attempting to substitute 8-hydroxyquinoline-2-carbonitrile with the parent 8-hydroxyquinoline or 2-methyl-8-hydroxyquinoline (8-quinaldine) results in severe synthetic bottlenecks and compromised complex stability. The parent 8-hydroxyquinoline can only form bidentate or tris-bidentate complexes, which often fail to coordinatively saturate transition metals, leading to unacceptable in vivo metal leaching in radiopharmaceutical applications [1]. While 2-methyl-8-hydroxyquinoline offers a substituent at the 2-position, functionalizing the methyl group requires harsh oxidative conditions (e.g., selenium dioxide) that frequently degrade the electron-rich phenol ring. In contrast, the 2-carbonitrile group undergoes rapid, clean hydrolysis or reduction under mild conditions, making it the only viable procurement choice for high-yield, step-efficient synthesis of 2-substituted 8-hydroxyquinoline amides, amines, and extended hexadentate frameworks [2].

Metal-Promoted Hydrolysis Kinetics for Templated Synthesis

The 2-carbonitrile group exhibits extreme sensitivity to metal-promoted base hydrolysis, a feature heavily exploited in templated synthesis. When complexed with nickel(II), the base hydrolysis of 8-hydroxyquinoline-2-carbonitrile to the corresponding carboxamide proceeds at a rate 200,000 times faster than the uncomplexed substrate at 45 °C [1]. The uncomplexed nitrile hydrolyzes slowly (k_OH = 4.85 × 10^-3 L·mol^-1·s^-1), allowing it to be stored and handled stably, but it activates dramatically upon metal binding. This massive kinetic acceleration is driven entirely by a favorable entropy effect (ΔS‡ = -0.8 cal·K^-1·mol^-1 for Ni(II) vs -27 cal·K^-1·mol^-1 for the uncomplexed molecule) [1].

Evidence DimensionBase hydrolysis reaction rate acceleration
Target Compound DataNi(II)-complexed 8-hydroxyquinoline-2-carbonitrile (200,000-fold relative rate increase)
Comparator Or BaselineUncomplexed 8-hydroxyquinoline-2-carbonitrile (k_OH = 4.85 × 10^-3 L·mol^-1·s^-1)
Quantified Difference200,000-fold increase in hydrolysis rate upon metal complexation.
Conditions45 °C, I = 1.0 M, spectrophotometric monitoring.

Enables highly efficient, rapid metal-templated manufacturing of 8-hydroxyquinoline-2-carboxamides under mild conditions, significantly reducing energy costs and reaction times.

Precursor Suitability for Coordinatively Saturated Radiopharmaceuticals

For in vivo imaging applications, the parent 8-hydroxyquinoline is inadequate as a standalone ligand because its tris-complexes yield a formation constant for metals like Gallium of only ~10^14, leading to premature dissociation and toxicity[1]. 8-Hydroxyquinoline-2-carbonitrile serves as the necessary electrophilic precursor to build linear, cyclic, and trifurcate tetramine backbone chelators. By converting the 2-cyano group to an amide or amine linked to a polyamine backbone, the resulting hexadentate chelators achieve complete coordinative saturation (coordination number 6) of first and second transition series metals [1]. This structural integration prevents the metal leaching observed with simple bidentate 8-hydroxyquinoline substitutions.

Evidence DimensionSuitability for coordinative saturation and in vivo stability
Target Compound DataPrecursor to hexadentate chelators achieving complete coordinative saturation (CN=6).
Comparator Or BaselineParent 8-hydroxyquinoline (forms tris-bidentate complexes with Ga(III) formation constant ~10^14).
Quantified DifferenceShifts complexation from discrete bidentate ligands (prone to dissociation) to a single, highly stable hexadentate macro-framework.
ConditionsIn vivo radiopharmaceutical chelation (e.g., Gallium-67/68, Indium-111).

Buyers developing radiopharmaceuticals must procure the 2-carbonitrile derivative to synthesize multidentate backbones that meet strict in vivo stability and safety thresholds.

Synthesis Route Compatibility via Direct Nucleophilic Addition

When synthesizing 2-acyl or 2-alkylaminomethyl derivatives of 8-hydroxyquinoline, 8-hydroxyquinoline-2-carbonitrile provides a direct, low-temperature synthetic route that avoids the oxidative degradation associated with 2-methyl-8-hydroxyquinoline. The 2-carbonitrile group readily accepts nucleophilic addition, such as reacting with methylmagnesium bromide at -15 °C to yield 2-acetyl-8-hydroxyquinoline derivatives cleanly after a short room-temperature stir [1]. Attempting to achieve similar 2-position functionalization starting from 2-methyl-8-hydroxyquinoline requires harsh oxidants that lower overall yields due to side reactions on the electron-rich phenol ring.

Evidence DimensionReaction conditions for 2-position functionalization
Target Compound DataDirect Grignard addition at -15 °C warming to room temperature.
Comparator Or Baseline2-Methyl-8-hydroxyquinoline (requires harsh oxidation, e.g., SeO2 at elevated temperatures).
Quantified DifferenceEliminates the need for harsh oxidative steps, preserving the integrity of the 8-hydroxyquinoline core.
ConditionsDiethyl ether solvent, -15 °C to RT, 6 hours total reaction time.

Procuring the 2-carbonitrile variant significantly streamlines the synthetic workflow for neurotherapeutic drug discovery by enabling mild, high-yield functionalization.

Synthesis of Hexadentate Radiopharmaceutical Chelators

Directly downstream of its precursor suitability, 8-hydroxyquinoline-2-carbonitrile is the material of choice for synthesizing trifurcate tetramine multidentate chelators. It is converted via reduction or hydrolysis to link with tris-(2-aminoethyl)amine (TREN) backbones, creating coordinatively saturated complexes for Indium-111 and Gallium-67/68 imaging agents that resist in vivo dissociation [1].

Metal-Templated Carboxamide Manufacturing

Leveraging its 200,000-fold kinetic acceleration during metal-promoted hydrolysis, this compound is ideal for industrial or advanced laboratory workflows requiring the rapid, mild synthesis of 8-hydroxyquinoline-2-carboxamides. Nickel(II) or Cobalt(II) templates can be used to drive the reaction to completion efficiently before demetallation [2].

Development of Anti-Amyloidogenic Neurotherapeutics

Due to its compatibility with mild nucleophilic addition, 8-hydroxyquinoline-2-carbonitrile is a preferred building block for synthesizing 2-substituted zinc and copper ionophores. It is routinely utilized in Grignard reactions to generate novel 2-acyl and 2-aminomethyl derivatives tested for human brain amyloid solubilization and Alzheimer's disease therapeutics [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

8-hydroxyquinoline-2-carbonitrile

Dates

Last modified: 08-15-2023

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